Ensartinib (X-396) is a second-generation, orally available, small-molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). [] It was developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Ensartinib has also shown activity against other kinases including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [, , , ] Ensartinib is considered a promising therapeutic agent due to its high potency against various crizotinib-resistant ALK mutations, its ability to penetrate the blood-brain barrier, and its generally favorable safety profile. [, , , , , , , ]
The synthesis of ensartinib involves several key steps that focus on creating a compound with high selectivity for ALK. The synthetic route generally begins with the formation of a core structure that incorporates an isopropoxy group and a chloro substituent. The synthesis can be achieved through various methods including:
Technical details regarding the synthesis include the use of specific reagents and conditions that optimize yield and purity. For example, reactions may require controlled temperatures and inert atmospheres to prevent degradation or side reactions .
Ensartinib's molecular structure reveals a complex arrangement that contributes to its binding affinity for the ALK receptor. The chemical formula is CHClNO, and it features a chloro-substituted phenyl ring connected to an isopropoxy group through a piperazine linker.
The three-dimensional conformation of ensartinib allows it to effectively fit into the ATP-binding site of ALK, inhibiting its activity .
Ensartinib participates in several chemical reactions that are critical for its pharmacological activity:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with ensartinib treatment .
The mechanism of action of ensartinib involves selective inhibition of ALK phosphorylation, which disrupts oncogenic signaling pathways. Upon binding to ALK, ensartinib prevents ATP from binding to the kinase domain, thereby inhibiting its activity. This leads to:
Clinical studies have shown significant tumor shrinkage in patients treated with ensartinib, demonstrating its effectiveness against ALK-positive NSCLC .
Ensartinib is primarily used for treating patients with advanced ALK-positive non-small cell lung cancer who have progressed on or are intolerant to prior therapies. Clinical applications include:
Research continues into potential uses beyond lung cancer, including investigations into other malignancies driven by ALK rearrangements .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: